molecular formula C21H25N3O5S B2469985 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide CAS No. 922125-67-5

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2469985
CAS No.: 922125-67-5
M. Wt: 431.51
InChI Key: QXIZVUAJSXAVNR-UHFFFAOYSA-N
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Description

“N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide” is a sulfonamide-containing compound featuring a 7-membered 3,3-dimethyl-4-oxo-benzo[b][1,4]oxazepine core linked to a phenylbutyramide group. The sulfamoyl bridge enhances hydrogen-bonding capacity, which may influence target binding in biological systems.

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-5-19(25)22-14-6-9-16(10-7-14)30(27,28)24-15-8-11-17-18(12-15)29-13-21(2,3)20(26)23-17/h6-12,24H,4-5,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZVUAJSXAVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide is a synthetic compound that integrates a benzo[b][1,4]oxazepine framework with sulfamoyl and butyramide functionalities. The structural complexity suggests potential biological activity due to the presence of multiple pharmacophoric elements.

Antimicrobial Activity

Compounds containing the benzo[b][1,4]oxazepine core have been studied for their antimicrobial properties. For instance, related derivatives have shown efficacy against various bacterial strains and fungi. The sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis pathways.

Anticancer Activity

Research indicates that oxazepine derivatives can exhibit anticancer properties. They may act by inhibiting specific kinases or modulating signaling pathways involved in cell proliferation and apoptosis. The incorporation of butyramide could potentially enhance lipophilicity and cellular uptake.

Neuroprotective Effects

Some studies suggest that oxazepine derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Compounds with similar structures have been reported to exhibit antioxidant properties.

Case Studies

  • Antimicrobial Efficacy : A study on related oxazepine compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Anticancer Mechanism : A derivative of benzo[b][1,4]oxazepine was shown to inhibit the growth of cancer cell lines by inducing apoptosis via the mitochondrial pathway. This highlights the potential of such compounds in cancer therapy.
  • Neuroprotective Study : In vitro studies indicated that certain oxazepine derivatives could protect neuronal cells from glutamate-induced toxicity. The proposed mechanism involved modulation of calcium influx and reduction of reactive oxygen species.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntimicrobialBenzo[b][1,4]oxazepine derivativesInhibition of cell wall synthesis[Research Study 1]
AnticancerOxazepine-based compoundsInduction of apoptosis via mitochondrial pathway[Research Study 2]
NeuroprotectiveOxazepine analogsModulation of calcium influx and oxidative stress reduction[Research Study 3]

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Table 2: Spectroscopic and Physical Properties

Compound [α]D (c, solvent) ^1H-NMR (DMSO-d6) δ Highlights EI-MS [M+H]+ Key IR Bands (cm⁻¹)
Target Compound Not Reported Expected peaks: Benzo-H (~7.5–8.0 ppm), Oxazepine methyl (~1.5 ppm) Not Reported Sulfamoyl (1320–1350), Amide (1650–1680)
5a () +4.5° (c = 0.10, MeOH) 10.28 (s, NH), 7.73–7.77 (m, Ar-H), 4.34–4.07 (m, OCH2) 327.4 C=O (1663–1682), NH (3150–3319)
Triazole 7–9 () Not Reported 3278–3414 (NH), 1247–1255 (C=S) Not Reported C=S (1247–1255), NH (3278–3414)
Key Observations:

Optical Activity : The target compound’s stereochemistry is undefined in the evidence, but analogs like 5a () show moderate optical rotation ([α]D = +4.5°), suggesting chirality at the sulfamoyl-bearing carbon .

^1H-NMR : The target’s benzo[b][1,4]oxazepine protons would resonate downfield (~7.5–8.0 ppm) compared to 5a’s tetrahydrofuran protons (δ 4.34–4.07). Dimethyl groups (δ ~1.5 ppm) would further differentiate its spectrum .

IR : Sulfamoyl (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) bands align with 5a (), but the absence of C=S (1247–1255 cm⁻¹, ) distinguishes it from triazole-thiones .

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